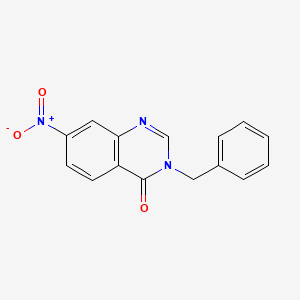
3-Benzyl-7-nitroquinazolin-4-one
Overview
Description
3-Benzyl-7-nitroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzyl group at the 3-position and a nitro group at the 7-position of the quinazolinone ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-nitroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with benzyl bromide, followed by nitration. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Benzyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products Formed
Aminoquinazolinone: Formed by the reduction of the nitro group.
Oxidized Quinazolinone Derivatives: Formed by the oxidation of the compound.
Substituted Quinazolinones: Formed by the substitution of the benzyl group with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-7-tosylquinazolin-4-one: Similar structure with a tosyl group instead of a benzyl group.
7-Bromoquinazolin-4-one: Similar structure with a bromo group instead of a nitro group.
2-Methyl-5-nitroquinazolin-4-one: Similar structure with a methyl group instead of a benzyl group.
Uniqueness
3-Benzyl-7-nitroquinazolin-4-one is unique due to the presence of both a benzyl group and a nitro group, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Conclusion
This compound is a valuable compound with diverse applications and unique chemical properties Its synthesis, chemical reactions, and potential applications make it an important subject of study in various scientific fields
Properties
IUPAC Name |
3-benzyl-7-nitroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-7-6-12(18(20)21)8-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXLIHXITJCEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256376 | |
| Record name | 7-Nitro-3-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591755-13-4 | |
| Record name | 7-Nitro-3-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591755-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-3-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B5874451.png)
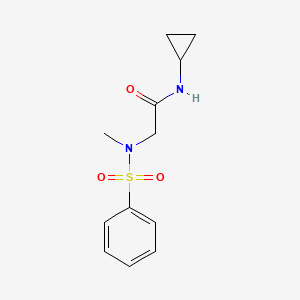
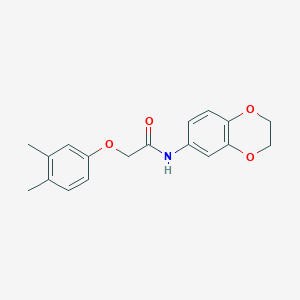
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5874473.png)
![2-methoxy-N-[(2-methoxyphenyl)methyl]-5-methylaniline](/img/structure/B5874474.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoylpiperidin-4-yl)methyl]benzamide](/img/structure/B5874478.png)
![[2,4-dibromo-6-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
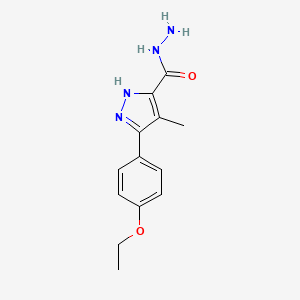
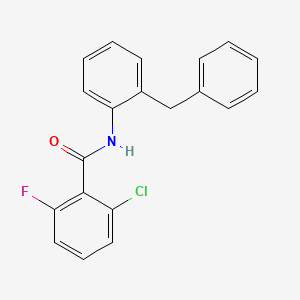
![2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole](/img/structure/B5874497.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![2-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
